molecular formula C27H31NO2 B12623418 4,4'-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) CAS No. 921610-95-9

4,4'-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol)

Cat. No.: B12623418
CAS No.: 921610-95-9
M. Wt: 401.5 g/mol
InChI Key: SOZUCRFGMNVEOE-UHFFFAOYSA-N
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Description

4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound is characterized by its unique structure, which includes a carbazole core substituted with pentyl and bis(2-methylbut-3-yn-2-ol) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the introduction of the pentyl group and the bis(2-methylbut-3-yn-2-ol) moieties. The reaction conditions often require the use of catalysts, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs and other electronic applications.

    4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl: Another carbazole derivative with applications in organic electronics.

Uniqueness

4,4’-(9-Pentyl-9H-carbazole-3,6-diyl)bis(2-methylbut-3-yn-2-ol) stands out due to its unique combination of substituents, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

CAS No.

921610-95-9

Molecular Formula

C27H31NO2

Molecular Weight

401.5 g/mol

IUPAC Name

4-[6-(3-hydroxy-3-methylbut-1-ynyl)-9-pentylcarbazol-3-yl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C27H31NO2/c1-6-7-8-17-28-24-11-9-20(13-15-26(2,3)29)18-22(24)23-19-21(10-12-25(23)28)14-16-27(4,5)30/h9-12,18-19,29-30H,6-8,17H2,1-5H3

InChI Key

SOZUCRFGMNVEOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)C#CC(C)(C)O)C3=C1C=CC(=C3)C#CC(C)(C)O

Origin of Product

United States

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